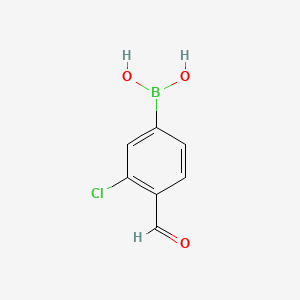

3-Chloro-4-formylphenylboronic acid

Übersicht

Beschreibung

3-Chloro-4-formylphenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a substrate for Suzuki cross-coupling reactions .

Synthesis Analysis

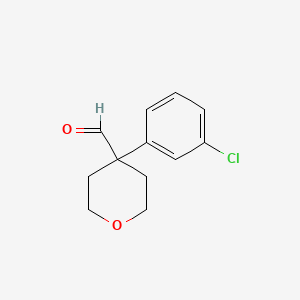

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis

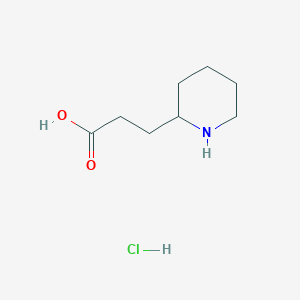

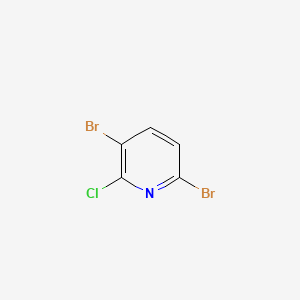

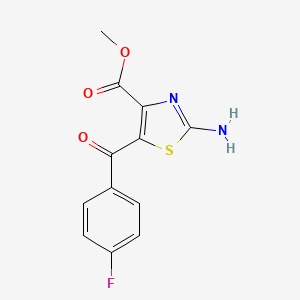

The molecular formula of this compound is C7H6BClO3 . The molecule of the title compound is planar, and the bond lengths and angles are typical .Chemical Reactions Analysis

This compound can be used in copper-mediated aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .Physical and Chemical Properties Analysis

The molecular weight of this compound is 184.39 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . Its exact mass and monoisotopic mass are 184.0098519 g/mol .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Spectroscopy

- Phenylboronic acids, including derivatives like 3-Chloro-4-formylphenylboronic acid, are valuable synthetic intermediates in organic synthesis. They are crucial in the Suzuki-Miyaura reaction, which is significant for synthesizing various inhibitors of serine proteases. Studies involving derivatives of phenylboronic acids have included extensive vibrational, electronic, and molecular docking analyses, helping to understand their structural and conformational characteristics (Tanış et al., 2020).

Bioorthogonal Chemistry

- Boronic acids have been applied in bioorthogonal chemistry, useful for creating stable products in neutral aqueous solutions. This has implications for protein conjugation, highlighting the orthogonality of these reactions to protein functional groups. Such reactions are important for applications that require compatibility with physiological conditions (Dilek et al., 2015).

Antifungal Applications

- Formylphenylboronic acids, including this compound derivatives, exhibit antifungal properties against strains like Aspergillus, Fusarium, Penicillium, and Candida. The effectiveness of these compounds against fungal strains has been assessed using various methods, including agar diffusion tests and determination of minimum inhibitory concentrations. The results suggest that the position of the fluorine substituent and tautomeric equilibrium significantly influences antifungal activity (Borys et al., 2019).

Surface Chemistry

- The adsorption mechanisms of phenylboronic acid derivatives on surfaces have been a focus of research, providing insights into the impact of substituents on molecular interaction with surfaces. Such studies are critical for understanding how these molecules interact with various substrates, which is relevant in material science and nanotechnology applications (Piergies et al., 2013).

Crystal Structure Analysis

- The crystal structures of boronic acids, including this compound, have been characterized using methods like single-crystal X-ray diffraction. This research provides detailed insights into the molecular arrangements and interactions within crystal lattices, which are essential for applications in crystallography and material sciences (Shimpi et al., 2007).

Wirkmechanismus

Target of Action

The primary target of 3-Chloro-4-formylphenylboronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boron atom in the compound transfers its attached organic group to the palladium catalyst . This is a key step in the SM cross-coupling reaction, leading to the formation of new carbon-carbon bonds .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its bioavailability would be influenced by factors such as its solubility, absorption rate, distribution within the body, metabolism, and excretion, which are common factors influencing the pharmacokinetics of any compound.

Result of Action

The molecular effect of this compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds . On a cellular level, the effects would depend on the specific compounds synthesized using this reaction.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction conditions are exceptionally mild and functional group tolerant . Therefore, the reaction can be carried out in a variety of environments. Additionally, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

3-Chloro-4-formylphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is facilitated by the interaction of this compound with palladium catalysts, which enable the transmetalation process. Additionally, this compound can interact with various enzymes and proteins, such as serine proteases and kinase enzymes, acting as inhibitors and stabilizers . These interactions are crucial for the regulation of biochemical pathways and the development of therapeutic agents.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of serine proteases and kinase enzymes, leading to alterations in cell function and signaling . These changes can impact cellular processes such as proliferation, differentiation, and apoptosis, making this compound a valuable tool in cellular biology research.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through covalent and non-covalent binding. The compound can form reversible covalent bonds with active site residues of enzymes, leading to inhibition or activation of their catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time due to its stability and degradation. The compound is generally stable under inert atmosphere and low temperatures (2-8°C), but it may degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses . These findings highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism . These interactions are critical for understanding the metabolic impact of this compound and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The compound can localize to the cytoplasm, nucleus, or other cellular compartments, where it interacts with target biomolecules and modulates their activity . These localization patterns are important for elucidating the functional roles of this compound in cellular processes and developing targeted therapeutic strategies.

Eigenschaften

IUPAC Name |

(3-chloro-4-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClO3/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIYVLXLPNHJRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C=O)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655148 | |

| Record name | (3-Chloro-4-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-53-4 | |

| Record name | B-(3-Chloro-4-formylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloro-4-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416613.png)

![1-[6-(furan-2-yl)pyridin-3-yl]-N-methylmethanamine](/img/structure/B1416617.png)